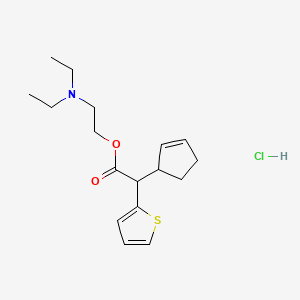
Neotropine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neotropine hydrochloride is a chemical compound with the molecular formula C17H26ClNO2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiophene ring and a cyclopentene moiety, making it a subject of interest for various chemical reactions and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neotropine hydrochloride typically involves the esterification of thiopheneacetic acid with 2-cyclopenten-1-yl and 2-(diethylamino)ethyl groups. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Esterification: Thiopheneacetic acid is reacted with 2-cyclopenten-1-yl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Amidation: The resulting ester is then reacted with diethylamine to form the amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of neotropine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Neotropine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various ester and amide derivatives.
Applications De Recherche Scientifique
Neotropine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential therapeutic effects, including its role as an anticholinergic agent.
Mécanisme D'action
Neotropine hydrochloride can be compared with other anticholinergic compounds such as atropine and scopolamine. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopentene moiety. These structural differences contribute to its distinct pharmacological profile and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- Atropine
- Scopolamine
- Hyoscyamine
Neotropine hydrochloride stands out due to its unique chemical structure and diverse applications, making it a valuable compound in various fields of scientific research.
Propriétés
Numéro CAS |
6018-73-1 |
|---|---|
Formule moléculaire |
C17H26ClNO2S |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H25NO2S.ClH/c1-3-18(4-2)11-12-20-17(19)16(14-8-5-6-9-14)15-10-7-13-21-15;/h5,7-8,10,13-14,16H,3-4,6,9,11-12H2,1-2H3;1H |
Clé InChI |
AHQNGNZKLOGVHO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)

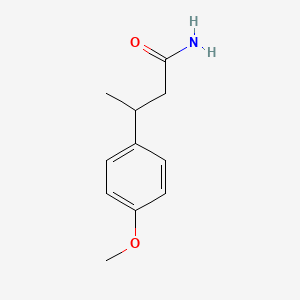
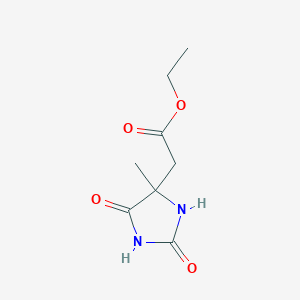
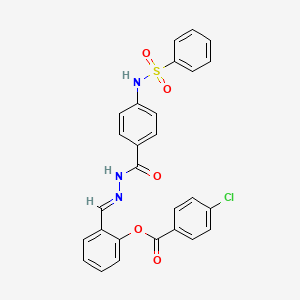

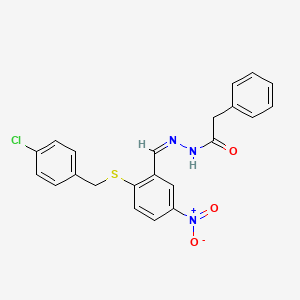
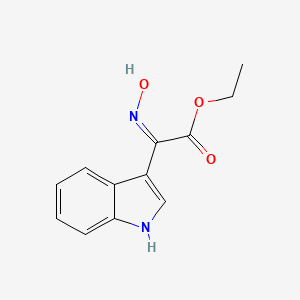
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)

![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)

